molecular formula C8H9ClF2N2O B2595455 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride CAS No. 1993057-84-3

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride

Cat. No.: B2595455
CAS No.: 1993057-84-3
M. Wt: 222.62
InChI Key: SKBFOHXXTAEYSW-UHFFFAOYSA-N
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Description

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride is an acetamide derivative characterized by a 2,4-difluorophenyl group attached to the nitrogen of the acetamide backbone, with a primary amine at the α-position and a hydrochloride salt form.

Properties

IUPAC Name

2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFOHXXTAEYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride typically involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the intermediate 2-chloro-N-(2,4-difluorophenyl)acetamide, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, nitroso compounds, and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-Chloro-N-(4-fluorophenyl)acetamide ()
  • Structure: Mono-fluoro and chloro substituents on the phenyl ring.
  • Key Differences : The absence of a second fluorine reduces electron-withdrawing effects compared to the 2,4-difluorophenyl group.
  • Impact : Crystallographic studies reveal intramolecular C–H⋯O hydrogen bonds forming six-membered rings, stabilizing the structure. The 2,4-difluoro analog may exhibit stronger intermolecular interactions due to increased polarity .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
  • Structure : Bulky diphenyl groups at the α-position and a chloro-fluoro-substituted phenyl ring.
  • Key Differences : The diphenyl groups introduce steric hindrance, reducing membrane permeability compared to the simpler acetamide backbone of the target compound.
  • Impact : Such steric effects limit applications in central nervous system (CNS) drug design, whereas the target compound’s smaller size may enhance bioavailability .

Amino Group Modifications

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride ()
  • Structure : Trifluoroethyl group instead of a difluorophenyl moiety.
  • Key Differences : The trifluoroethyl group increases electronegativity and metabolic stability.
  • Impact : Enhanced resistance to enzymatic degradation compared to the target compound, making it suitable for prolonged therapeutic action .
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride ()
  • Structure: Diethylamino group and dimethylphenyl substituents.
  • Key Differences: The diethylamino group increases lipophilicity, favoring passive diffusion across biological membranes.

Pharmacologically Active Analogs

FPL 13950: 2-Amino-N-(1,2-diphenylethyl)-acetamide Hydrochloride ()
  • Structure : Diphenylethyl group instead of difluorophenyl.
  • Key Differences : The diphenylethyl moiety confers NMDA receptor antagonism with neuroprotective effects in hypoxia models.
  • Impact : The target compound’s fluorine atoms may reduce NMDA affinity but improve solubility and pharmacokinetics due to reduced hydrophobicity .
Alachlor: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide ()
  • Structure : Chloro and methoxymethyl groups on a diethylphenyl ring.
  • Key Differences : Designed as a herbicide, alachlor’s lipophilic groups enhance soil adhesion, whereas the target compound’s hydrophilic hydrochloride salt and fluorine substituents align with pharmaceutical applications .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Solubility (HCl Salt) Biological Activity Reference
2-Amino-N-(2,4-difluorophenyl)acetamide HCl ~220.6 (est.) 2,4-difluorophenyl, NH₂ High (polar groups) Not reported
FPL 13950 328.8 1,2-diphenylethyl Moderate NMDA antagonist, neuroprotectant
2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl 192.6 Trifluoroethyl High Intermediate in organic synthesis
Alachlor 269.8 2,6-diethylphenyl, methoxymethyl Low (lipophilic) Herbicide

Research Findings and Implications

  • Neuroprotective Potential: FPL 13950’s efficacy in hypoxia models suggests that fluorinated analogs like the target compound could be optimized for CNS disorders by balancing receptor affinity and solubility .
  • Crystallographic Insights : The hydrogen-bonding patterns in 2-chloro-N-(4-fluorophenyl)acetamide () highlight the role of fluorine in stabilizing crystal lattices, which is critical for formulation stability .
  • Agricultural vs. Pharmaceutical Use : While alachlor’s lipophilic design suits herbicidal activity, the target compound’s polar substituents align with drug development, emphasizing the importance of substituent selection in application-specific design .

Biological Activity

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C9_{9}H9_{9}ClF2_{2}N2_{2}O
  • Molecular Weight : 220.64 g/mol

The compound features a difluorophenyl moiety which is crucial for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, which include this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range (approximately 3.38 μM) .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • In vitro Studies : It demonstrated inhibitory activity against several bacterial strains, comparable to standard antibiotics such as levofloxacin . The zones of inhibition ranged from 26 to 27 mm for various pathogens.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It shows favorable distribution characteristics across biological membranes.
  • Metabolism : Initial studies suggest that metabolic pathways involving cytochrome P450 enzymes play a significant role in the biotransformation of the compound.

Case Studies

  • Study on Anticancer Efficacy :
    • A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models. The treatment led to a significant decrease in tumor size compared to control groups .
  • Antimicrobial Efficacy Assessment :
    • In a comparative study with other antimicrobial agents, this compound showed superior efficacy against resistant strains of bacteria, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride, and how can purity be validated?

Answer:
The synthesis typically involves condensation reactions between 2,4-difluoroaniline and activated acetamide derivatives. For example, analogous compounds like N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide were synthesized via reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline under reflux in anhydrous conditions, achieving 87% yield . Purity validation requires:

  • HPLC with UV detection (λ = 254 nm) to monitor residual reactants.
  • NMR (¹H/¹³C) to confirm regioselectivity, especially critical due to fluorine's deshielding effects on aromatic protons .
  • Elemental analysis to verify stoichiometric Cl⁻ content from the hydrochloride salt.

Basic: How does the fluorine substitution pattern influence the compound's stability in aqueous solutions?

Answer:
Fluorine atoms at the 2- and 4-positions on the phenyl ring enhance hydrolytic stability by:

  • Electron-withdrawing effects , reducing nucleophilic attack on the acetamide bond.
  • Hydrogen-bond disruption , minimizing water penetration into the crystal lattice.
    Comparative studies on 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid hydrochloride show trifluoromethyl groups further stabilize via hydrophobic interactions, but 2,4-difluoro substitution offers balanced solubility and stability for biological assays .

Advanced: What strategies resolve contradictions in biological activity data across different assay conditions?

Answer:
Contradictions often arise from assay-specific variables:

  • pH sensitivity : Protonation of the amino group (pKa ~8.5) alters solubility and receptor binding. Use buffered solutions (pH 7.4 vs. 6.5) to mimic physiological vs. lysosomal environments .
  • Redox interference : Fluorophenyl groups may quench fluorescence in cell-based assays. Validate via LC-MS/MS to distinguish compound degradation from false signals .
  • Receptor polymorphism : Screen activity against isoform variants (e.g., kinase mutants) to identify structure-activity relationships (SAR) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking simulations : Map interactions with targets like G protein-coupled receptors (GPCRs), leveraging fluorine’s van der Waals radius (1.47 Å) for precise binding pocket fitting .
  • DFT calculations : Analyze electronic effects of fluorine substitution on acetamide’s carbonyl reactivity (e.g., charge distribution at the amide nitrogen) .
  • MD simulations : Predict stability of hydrochloride salt forms in lipid bilayers to optimize pharmacokinetics .

Advanced: What analytical methods differentiate polymorphic forms of the hydrochloride salt?

Answer:

  • PXRD : Identify crystalline vs. amorphous phases; critical for reproducibility in in vivo studies .
  • DSC/TGA : Detect hydrate formation (endothermic peaks ~100°C) that may alter dissolution rates .
  • Raman spectroscopy : Resolve subtle differences in hydrogen-bonding networks between polymorphs .

Basic: How is the compound’s reactivity with common biochemical reagents (e.g., thiols) managed during derivatization?

Answer:

  • Protection of the amino group : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted nucleophilic reactions .
  • Selective fluorination : The 2,4-difluorophenyl group reduces electrophilicity at the acetamide carbonyl, minimizing side reactions with glutathione or cysteine residues .

Advanced: What mechanistic insights explain its inhibitory effects on enzymatic targets (e.g., proteases)?

Answer:

  • Transition-state mimicry : The acetamide moiety mimics tetrahedral intermediates in serine protease catalysis.
  • Fluorine’s electrostatic effects : Enhance binding affinity by polarizing active-site water molecules, as shown in crystallographic studies of analogous fluorinated inhibitors .

Basic: What are the critical parameters for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during acetamide formation .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and prevent racemization .

Advanced: How do structural modifications (e.g., replacing fluorine with chlorine) impact bioavailability?

Answer:

  • Lipophilicity (logP) : Chlorine increases logP by 0.5–1.0 units compared to fluorine, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Fluorine resists cytochrome P450 oxidation better than chlorine, as shown in comparative pharmacokinetic studies of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride vs. chlorinated analogs .

Advanced: What protocols validate the compound’s stability in long-term storage for biological repositories?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via UPLC-TOF/MS to identify hydrolytic byproducts (e.g., free 2,4-difluoroaniline) .
  • Cryopreservation : Lyophilize in amber vials under argon to prevent photodegradation and oxidation .

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